molecular formula C20H17NO6 B2699386 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide CAS No. 919861-56-6

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide

Katalognummer: B2699386
CAS-Nummer: 919861-56-6
Molekulargewicht: 367.357
InChI-Schlüssel: HPEABHOMDCYDHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide is a synthetic small molecule featuring a 1,3-benzodioxole (methyl-substituted) scaffold linked via an acetamide group to a 7-methoxycoumarin (chromen-2-one) moiety. This compound’s structure combines two pharmacologically relevant motifs:

  • 1,3-Benzodioxole: A privileged structure in medicinal chemistry, often associated with metabolic stability and bioavailability.
  • 7-Methoxycoumarin: A chromen-2-one derivative with inherent fluorescence and bioactivity, including anti-inflammatory and antimicrobial properties.

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(7-methoxy-2-oxochromen-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO6/c1-24-14-3-4-15-13(8-20(23)27-17(15)9-14)7-19(22)21-10-12-2-5-16-18(6-12)26-11-25-16/h2-6,8-9H,7,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEABHOMDCYDHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as benzo[d][1,3]dioxole and 7-methoxy-4-chromenone.

    Step 1 Formation of Intermediate: The benzo[d][1,3]dioxole is first functionalized to introduce a reactive group, such as a halide or a hydroxyl group, which can then be used to form a bond with the chromenone derivative.

    Step 2 Coupling Reaction: The functionalized benzo[d][1,3]dioxole is then coupled with 7-methoxy-4-chromenone under conditions that promote the formation of an amide bond. This can be achieved using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.

    Step 3 Purification: The crude product is purified using techniques such as column chromatography to isolate the desired compound.

Industrial Production Methods

In an industrial setting, the synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide would involve scaling up the laboratory procedures with optimizations for yield and cost-effectiveness. This might include continuous flow reactions, automated purification systems, and the use of bulk reagents.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the chromenone ring, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone moiety, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Hydroxylated derivatives of the original compound.

    Reduction: Alcohol derivatives where the carbonyl group has been reduced.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

    Material Science: Its unique structure makes it a candidate for the development of organic semiconductors or other advanced materials.

Biology and Medicine

    Pharmacology: The compound’s structure suggests potential activity as an inhibitor of enzymes or receptors, making it a candidate for drug development.

    Biological Studies: It can be used in studies to understand the interaction of complex organic molecules with biological systems.

Industry

    Chemical Industry: Used in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Wirkmechanismus

The mechanism by which N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide exerts its effects depends on its specific application. In a pharmacological context, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets could include kinases, proteases, or other critical proteins involved in disease pathways. The pathways involved would depend on the specific biological context, such as cancer, inflammation, or neurological disorders.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Chromen Substituents

Compound 17e (Chromeno[3,4-b]piperazine derivative)
  • Structure: 2-((Benzo[d][1,3]dioxol-5-ylmethyl)(3-nitro-2-oxo-2H-chromen-4-yl)amino)-N-cyclohexyl-2-phenylacetamide .
  • Key Differences :
    • Chromen substitution: 3-Nitro group (electron-withdrawing) vs. 7-methoxy (electron-donating) in the target compound.
    • Additional groups: Cyclohexyl and phenyl substituents on the acetamide nitrogen.
  • Synthesis: Prepared via an Enol-Ugi/reduction/cyclization sequence, differing from traditional reductive amination or acid chloride coupling used for simpler acetamides .
N-(1,3-benzodioxol-5-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
  • Structure: Ether-linked 4-methyl-7-oxy chromen core (C₁₉H₁₅NO₆) .
  • Key Differences :
    • Linkage type: Ether bond (chromen-7-oxy) vs. direct methylene linkage in the target compound.
    • Chromen substitution: 4-Methyl vs. 7-methoxy.

Analogues with Alternative Core Modifications

K-16 (N-(benzo[d][1,3]dioxol-5-yl)-2-((3-methylbenzyl)thio)acetamide)
  • Structure : Thioether-linked 3-methylbenzyl group instead of chromen .
  • Key Differences :
    • Functional group: Thioether (-S-) vs. chromenylacetamide.
    • Bioactivity: Demonstrated root growth modulation in Arabidopsis thaliana at 0.1 µM, suggesting auxin-like activity .
ASN90 (O-GlcNAcase Inhibitor)
  • Structure : (S)-N-(5-(4-(1-(benzo[d][1,3]dioxol-5-yl)ethyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide .
  • Key Differences : Incorporates a piperazine-thiadiazole scaffold instead of chromen.
  • Pharmacology : Targets O-GlcNAcase for neurodegenerative diseases, highlighting the benzodioxole’s versatility in diverse therapeutic contexts .

Analogues with Varied Linkage Chemistry

SW-C165 (N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-bromobenzyl)(methyl)amino)acetamide)
  • Structure : Bromobenzyl-substituted acetamide .
  • Key Differences: Amine linkage: Bromobenzyl-methylamino group vs. chromenylacetamide. Synthesis: Reductive amination with sodium triacetoxyborohydride, a method applicable to the target compound if its synthesis involves similar steps .

Biologische Aktivität

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

  • Chemical Formula : C21H20O7
  • Molecular Weight : 384.3793
  • CAS Registry Number : 944284-56-4
  • IUPAC Name : N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide

Synthesis

The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with acetamides under specific conditions that promote the formation of the desired structure. The synthetic route may include steps such as functional group modifications and cyclization reactions to achieve the final product.

Anticancer Properties

Recent studies have demonstrated significant anticancer activity associated with derivatives of benzo[d][1,3]dioxole and chromenone structures. For instance:

  • Cytotoxicity Studies :
    • Compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide were evaluated against various cancer cell lines including HepG2 (liver), HCT116 (colon), and MCF7 (breast) using the Sulforhodamine B (SRB) assay.
    • The IC50 values for these compounds ranged from 1.54 µM to 4.52 µM, indicating potent cytotoxic effects compared to standard chemotherapeutics like doxorubicin which had higher IC50 values (7.46 µM for HepG2) .
  • Mechanisms of Action :
    • Mechanistic studies revealed that these compounds induce apoptosis through pathways involving EGFR inhibition and modulation of Bcl-2 family proteins (Bax and Bcl-2) .
    • Additionally, cell cycle analysis indicated that these compounds effectively arrest cancer cells in specific phases, further contributing to their anticancer efficacy .

Structure–Activity Relationship (SAR)

The structural components of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide play a crucial role in its biological activity:

Structural FeatureImpact on Activity
Benzo[d][1,3]dioxole moietyEnhances cytotoxicity
Methoxy group at position 7Increases lipophilicity and bioavailability
Acetamide groupContributes to binding affinity with target proteins

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Bis-benzo[d][1,3]dioxol derivatives :
    • These compounds exhibited promising anticancer activities with IC50 values significantly lower than conventional drugs. The study highlighted their potential as novel therapeutic agents against various types of cancer .
  • In vivo Studies :
    • In animal models, certain derivatives showed reduced tumor growth rates when administered at specific dosages, suggesting effective systemic bioactivity and potential for clinical application .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.